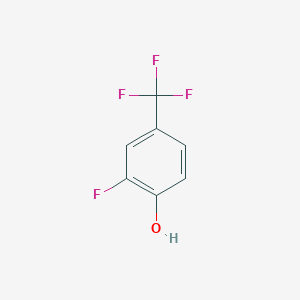

2-Fluoro-4-(trifluoromethyl)phenol

描述

Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry and Materials Science

The introduction of fluorine and trifluoromethyl (CF3) groups into organic compounds profoundly alters their physical, chemical, and biological properties. researchgate.net Fluorine, being the most electronegative element, can increase a molecule's metabolic stability and binding affinity to target proteins. lew.ro This is a critical factor in drug development, where enhancing a compound's resistance to metabolic degradation can lead to improved bioavailability and efficacy. nih.gov In fact, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. nih.gov

The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly impact a molecule's reactivity and lipophilicity. nih.govwikipedia.orgontosight.ai It is often used as a bioisostere for methyl or chloro groups to modulate the electronic and steric properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org The CF3 group's size is comparable to an isopropyl group, and its electronegativity is similar to that of chlorine. nih.gov This unique combination of characteristics makes it a valuable tool in the design of pharmaceuticals, with notable examples including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In materials science, the incorporation of fluorine leads to a decrease in orbital energy due to its negative inductive effect. researchgate.net This property is leveraged to create materials with high thermal stability and chemical resistance, such as fluoropolymers. acs.org

Overview of Phenolic Compounds in Advanced Chemical Systems

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in modern chemistry. arviatechnology.com They are widely used in the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to polymers and dyes. researchgate.netsaltworkstech.com The hydroxyl group of phenols can act as a hydrogen bond donor and can be readily derivatized, making them versatile intermediates in organic synthesis.

In advanced chemical systems, phenols are crucial for creating complex molecular architectures. Their reactivity can be finely tuned by the presence of other substituents on the aromatic ring. Advanced oxidation processes (AOPs) are often employed for the degradation of phenolic compounds in wastewater, highlighting their environmental significance. researchgate.netresearchgate.net

Specific Research Focus: 2-Fluoro-4-(trifluoromethyl)phenol (2F-4TFMP)

Within the class of fluoro-trifluoromethylated phenols, this compound (2F-4TFMP) has garnered specific research interest. This compound, with its distinct substitution pattern, presents a unique set of properties that make it a valuable building block in various synthetic applications.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C7H4F4O |

| Molecular Weight | 180.1 g/mol avantorsciences.com |

| CAS Number | 130047-19-7 nist.govnih.gov |

| Melting Point | 50-54 °C avantorsciences.com |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not available |

Interactive Data Table: Hover over the values to see more details or click to explore further information where available.

Contextualization within Fluorinated Aromatic Compounds Research

The study of 2F-4TFMP is situated within the broader and highly active field of fluorinated aromatic compounds research. researchgate.netdigitellinc.com These compounds are recognized as important intermediates for bioactive materials and have found applications in liquid crystals, positron emission tomography (PET), and imaging systems. researchgate.net The presence of fluorine atoms can render the aromatic ring susceptible to nucleophilic substitution, providing a handle for further functionalization. researchgate.net

Research in this area focuses on developing new synthetic methods to access a wide variety of fluorinated aromatics and understanding how the number and position of fluorine substituents influence the properties of the resulting molecules. acs.org The ultimate goal is often the creation of perfluoroarenes, where all hydrogen atoms on the aromatic ring are replaced by fluorine. researchgate.net

Aims and Scope of Current Academic Inquiry into 2F-4TFMP

Current academic inquiry into 2F-4TFMP is driven by the need for novel building blocks in medicinal chemistry and materials science. The specific arrangement of the fluoro and trifluoromethyl groups in 2F-4TFMP is expected to impart unique electronic and steric properties, making it a valuable precursor for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials.

The primary aims of ongoing research include:

Developing efficient and scalable synthetic routes to 2F-4TFMP.

Investigating the reactivity of 2F-4TFMP in various chemical transformations.

Exploring the potential applications of 2F-4TFMP derivatives in drug discovery and materials science.

Understanding the structure-property relationships of molecules derived from 2F-4TFMP.

The scope of this research is interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science, with the overarching goal of harnessing the unique properties of 2F-4TFMP for the development of innovative chemical technologies.

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIJSDNBZVSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335029 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77227-78-2 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Fluoro 4 Trifluoromethyl Phenol

Regioselective Synthesis Approaches

Regioselective synthesis aims to introduce functional groups at specific positions on the aromatic ring with high precision, minimizing the formation of unwanted isomers.

Directed Ortho Metalation (DoM) is a powerful technique for the functionalization of aromatic rings ortho to a directing metalating group (DMG). In the context of phenol (B47542) synthesis, the hydroxyl group must first be protected with a suitable group that can also act as an effective DMG. The tetrahydropyranyl (THP) group is particularly effective for this purpose.

The synthesis begins with the protection of the commercially available 4-(trifluoromethyl)phenol (B195918). The resulting 4-(trifluoromethyl)phenyl-2-(tetrahydropyranyl) ether serves as the substrate for the key metalation step. Treatment with an alkyllithium base, such as n-butyllithium (BuLi), at low temperatures in an anhydrous solvent like tetrahydrofuran (THF) leads to the selective deprotonation at the position ortho to the OTHP directing group. researchgate.net The strong directing ability of the OTHP group overrides the electronic influence of the trifluoromethyl group, ensuring lithiation occurs at the desired C2 position. The resulting ortho-lithiated intermediate is then quenched with an electrophilic fluorine source to introduce the fluorine atom. Subsequent acidic workup removes the THP protecting group to yield the final product, 2-Fluoro-4-(trifluoromethyl)phenol. This strategy provides a reliable and high-yielding route to a variety of 2-substituted 4-(trifluoromethyl)phenols. researchgate.net

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1. Protection | 4-(Trifluoromethyl)phenol | Dihydropyran (DHP), Acid catalyst | 4-(Trifluoromethyl)phenyl-2-(tetrahydropyranyl) ether | Protection of the hydroxyl group to enable directed metalation. |

| 2. Metalation | 4-(Trifluoromethyl)phenyl-2-(tetrahydropyranyl) ether | n-BuLi, THF, Low temperature | 2-Lithio-1-(OTHP)-4-(trifluoromethyl)benzene | Regioselective deprotonation directed by the OTHP group. researchgate.net |

| 3. Fluorination | 2-Lithio-1-(OTHP)-4-(trifluoromethyl)benzene | Electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) | 2-Fluoro-1-(OTHP)-4-(trifluoromethyl)benzene | Introduction of the fluorine atom at the targeted position. |

| 4. Deprotection | 2-Fluoro-1-(OTHP)-4-(trifluoromethyl)benzene | Acidic workup (e.g., HCl) | This compound | Removal of the protecting group to yield the final product. |

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In this mechanism, a nucleophile attacks an aromatic ring carbon bearing a suitable leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product.

For the synthesis of fluorinated phenols, SNAr can be envisioned in several ways. One potential pathway involves the displacement of a leaving group (such as a nitro group or a halogen) from a highly activated aromatic precursor by a fluoride (B91410) ion. For instance, the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with a fluoride source like tetrabutylammonium fluoride (TBAF) demonstrates the clean substitution of a nitro group for a fluorine atom. nih.gov A similar strategy could be applied to a precursor like 2-nitro-4-(trifluoromethyl)phenol, where the nitro group activates the ring for nucleophilic attack by fluoride.

Alternatively, a precursor such as 1,2-difluoro-4-(trifluoromethyl)benzene could undergo a regioselective SNAr reaction. The trifluoromethyl group strongly activates the ring towards nucleophilic attack, particularly at the para position (C4) and ortho position (C2). A hydroxide or protected hydroxide nucleophile could displace one of the fluorine atoms. The outcome would depend on the precise reaction conditions and the relative activation provided by the CF3 group at different positions. Generally, polyfluoroarenes react with nucleophiles like alcohols or amines to form the corresponding aryl ethers and anilines. nih.gov

| Reaction Type | Generic Substrate | Nucleophile | Leaving Group | Activating Group(s) |

| Fluorodenitration | Dinitro-activated arene | F⁻ | NO₂⁻ | -NO₂, -CF₃ |

| Hydroxy-de-fluorination | Polyfluoro-activated arene | OH⁻ or RO⁻ | F⁻ | -CF₃, -F |

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The direct introduction of fluorine or a trifluoromethyl group onto a phenol ring can be achieved using potent electrophilic reagents. Phenols are highly activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions.

Electrophilic Fluorination: The development of stable and manageable electrophilic fluorinating agents has made this transformation more accessible. nih.govacs.org Reagents such as N-fluorobenzenesulfonimide (NFSI), N-fluoropyridinium salts, and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. nih.govacs.org When reacting 4-(trifluoromethyl)phenol with an electrophilic fluorinating agent, the hydroxyl group directs the substitution to the ortho position (C2). The strong electron-withdrawing nature of the para-trifluoromethyl group deactivates the ring but the activating effect of the hydroxyl group is dominant, leading to the formation of this compound. However, controlling regioselectivity can be challenging, and mixtures of isomers may sometimes be formed. nih.gov

Electrophilic Trifluoromethylation: Direct electrophilic trifluoromethylation of phenols is also possible using hypervalent iodine reagents (e.g., Togni's reagents) or onium salts (e.g., Umemoto's reagents). cas.cn These reagents deliver an electrophilic "CF₃⁺" equivalent to the activated phenol ring. As with electrophilic fluorination, the hydroxyl group directs the substitution to the ortho and para positions. Starting with phenol itself, a mixture of ortho- and para-trifluoromethylphenol would be expected.

| Transformation | Substrate | Typical Reagents | Expected Major Product | Notes |

| Electrophilic Fluorination | 4-(Trifluoromethyl)phenol | Selectfluor®, NFSI | This compound | The -OH group directs ortho to itself. nih.gov |

| Electrophilic Trifluoromethylation | Phenol | Togni's reagents, Umemoto's reagents | Mixture of 2-(Trifluoromethyl)phenol (B147641) and 4-(Trifluoromethyl)phenol | Powerful reagents for direct C-CF₃ bond formation. cas.cn |

Precursor-Based Synthetic Routes

These strategies rely on the chemical modification of readily available starting materials that already contain key structural elements of the target molecule.

Starting from 4-(trifluoromethyl)phenol, the primary challenge is the regioselective introduction of a fluorine atom at the C2 position. nih.govdrugbank.com As described in Section 2.1.1, the Directed Ortho Metalation (DoM) of a protected 4-(trifluoromethyl)phenol is a highly effective method. researchgate.net This approach leverages the directing power of a protected hydroxyl group to achieve high regioselectivity.

Another approach is the direct electrophilic fluorination of 4-(trifluoromethyl)phenol, as detailed in Section 2.1.3. The powerful ortho-, para-directing ability of the phenolic hydroxyl group ensures that the incoming electrophilic fluorine is directed to the positions ortho to it (C2 and C6). Due to symmetry, these positions are equivalent, leading to the desired product. While conceptually straightforward, yields and selectivity can be sensitive to the specific fluorinating agent and reaction conditions used.

| Method | Key Reagents | Mechanism | Advantage | Reference |

| Directed Ortho Metalation (DoM) | 1. DHP, H⁺ 2. n-BuLi 3. NFSI 4. H₃O⁺ | Directed Lithiation / Electrophilic Quench | High regioselectivity and yield. | researchgate.net |

| Electrophilic Fluorination | Selectfluor® or other F⁺ sources | Electrophilic Aromatic Substitution | Direct conversion in a single step (post-workup). | nih.gov |

An alternative and robust strategy involves starting with a precursor where both the fluorine and trifluoromethyl groups are already in place. 2-Fluoro-4-(trifluoromethyl)aniline is an excellent and commercially available building block for this purpose. ossila.com The synthesis is completed by converting the aniline's amino group into a hydroxyl group.

The standard and most effective method for this transformation is the Sandmeyer-type reaction. This two-step process involves:

Diazotization: The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0–10 °C). This converts the primary amino group into a diazonium salt (-N₂⁺).

Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper salt catalyst. The diazonium group, being an excellent leaving group (releasing N₂ gas), is displaced by water (hydrolysis) to form the corresponding phenol.

This method is a classic and reliable way to synthesize phenols from anilines and is well-suited for industrial-scale production. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Diazotization | 2-Fluoro-4-(trifluoromethyl)aniline | NaNO₂, H₂SO₄, 0-10 °C | 2-Fluoro-4-(trifluoromethyl)benzenediazonium salt |

| 2. Hydrolysis | 2-Fluoro-4-(trifluoromethyl)benzenediazonium salt | H₂O, Heat (optional: CuSO₄) | This compound |

Derivatization of 2-Fluoro-4-(trifluoromethyl)benzoic Acid Precursors

One versatile strategy for the synthesis of this compound involves the derivatization of readily available 2-Fluoro-4-(trifluoromethyl)benzoic acid. This approach leverages well-established carboxylic acid transformations to introduce the phenolic hydroxyl group. Two prominent methods in this category are decarboxylative hydroxylation and the Baeyer-Villiger oxidation of a derivative.

Decarboxylative Hydroxylation:

Recent advancements in photoredox catalysis have enabled the direct conversion of aromatic carboxylic acids to phenols under mild conditions. This transformation, known as decarboxylative hydroxylation, offers a direct route from 2-Fluoro-4-(trifluoromethyl)benzoic acid to the desired phenol. The reaction typically proceeds via the formation of an activated carboxylate intermediate which, upon single-electron transfer, undergoes decarboxylation to generate an aryl radical. This radical is then trapped by an oxygen source to yield the corresponding phenol.

While a specific protocol for the decarboxylative hydroxylation of 2-Fluoro-4-(trifluoromethyl)benzoic acid is not extensively documented, analogous transformations with structurally similar fluorinated benzoic acids have been reported, demonstrating the feasibility of this approach. For instance, the decarboxylative hydroxylation of various benzoic acids has been achieved using a copper-based photocatalyst under visible light irradiation. d-nb.infonih.gov The reaction conditions for such transformations often involve a copper salt, a ligand, a base, and an oxygen source in a suitable solvent.

| Substrate | Catalyst/Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzoic acid | [Cu(MeCN)4]BF4, Cu(OTf)2, LiOH | MeCN | Data not available |

Baeyer-Villiger Oxidation:

An alternative, indirect route from 2-Fluoro-4-(trifluoromethyl)benzoic acid involves its conversion to the corresponding benzaldehyde, followed by a Baeyer-Villiger oxidation. The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone or an aldehyde to an ester or a carboxylic acid, respectively, using a peroxyacid. organic-chemistry.orgwikipedia.orgchem-station.comsynarchive.com In the context of benzaldehydes, this reaction can be adapted to yield a formate ester, which upon hydrolysis, affords the desired phenol.

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde from the corresponding benzoic acid can be achieved through standard reduction protocols. Subsequent treatment of the aldehyde with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding phenyl formate. The migratory aptitude of the aryl group in the Baeyer-Villiger oxidation is a critical factor, and electron-withdrawing substituents on the aromatic ring, such as the trifluoromethyl group, generally favor the migration of the aryl group, leading to the desired formate ester. Hydrolysis of this intermediate under basic or acidic conditions would then furnish this compound. Enzymatic Baeyer-Villiger oxidations of fluorobenzaldehydes have also been reported, offering a potentially greener alternative. wur.nl

Catalytic and Transition Metal-Free Synthesis

The development of catalytic and transition-metal-free synthetic methods is a major focus in modern organic chemistry, driven by the desire for more sustainable and cost-effective processes.

[4+2] Annulation Reactions Involving Difluoro Quinone Methides

A novel and elegant approach to the synthesis of fluorinated phenols involves the in-situ generation of reactive intermediates like difluoro quinone methides, which can then participate in cycloaddition reactions. A transition-metal-free defluorinative method for the synthesis of 2-(trifluoromethyl)phenols has been developed, which proceeds via a [4+2] annulation of an in situ-generated reactive difluoro quinone methide with 1,3-dicarbonyl compounds. nih.govacs.orgacs.org This strategy showcases a distinct mode of reactivity for constructing the phenolic ring system under mild conditions and is scalable. nih.gov Although this specific example leads to a different isomer, the underlying principle of utilizing difluoro quinone methides in [4+2] annulation reactions represents a powerful and adaptable strategy for the synthesis of various fluorinated phenols. nih.gov

Ullmann Coupling Reactions in Aryloxy Phenol Synthesis

The Ullmann condensation is a cornerstone reaction for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. mdpi.comnih.govmdpi.comorganic-chemistry.orgarkat-usa.orgorganic-chemistry.orgorganic-chemistry.org This copper-catalyzed reaction has been extensively developed and refined to allow for the coupling of a wide range of aryl halides and phenols under increasingly mild conditions. While the direct synthesis of this compound via an Ullmann reaction is not the primary application, the principles of this reaction are highly relevant to the synthesis of aryloxy phenols, which can be precursors or derivatives of the target molecule. Modern Ullmann-type reactions often employ catalytic amounts of a copper source along with a ligand to facilitate the coupling.

| Aryl Halide | Phenol | Catalyst/Ligand/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Resorcinol | CuI / Picolinic acid | Data not available | Data not available | Data not available |

| Aryl Iodide/Bromide | Phenol | CuI / N,N-dimethylglycine | Data not available | 90 | Good to excellent |

Green Chemistry Approaches in 2F-4TFMP Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent-Free and Reduced-Waste Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions can lead to significantly reduced waste, simplified workup procedures, and often, accelerated reaction rates. While specific solvent-free methods for the synthesis of this compound are not prominently reported, the development of solvent-free protocols for related transformations, such as the synthesis of other fluorinated compounds, is an active area of research. nih.govrsc.org For instance, microwave-assisted synthesis has emerged as a powerful tool for conducting reactions under solvent-free or reduced-solvent conditions, often leading to dramatic reductions in reaction times and improved energy efficiency. synarchive.comnih.govresearchgate.neteurekaselect.comresearchgate.netrsc.orgsemanticscholar.org

Sustainable Catalysis in Fluorinated Phenol Preparation

The development of sustainable catalytic systems is paramount to advancing green chemistry in the synthesis of fluorinated phenols. This includes the use of earth-abundant and non-toxic metal catalysts, as well as the design of highly efficient and recyclable catalytic systems. While many traditional methods for C-O bond formation rely on transition metals, there is a growing interest in developing transition-metal-free alternatives. wikipedia.orgnih.govmdpi.comrsc.orgnih.govresearchgate.net Furthermore, the use of catalysts that can operate in greener solvents, such as water or bio-renewable solvents, is a significant step towards more sustainable chemical processes. The investigation of catalytic systems for C-O bond cleavage of phenols and their derivatives also presents a sustainable approach to functionalizing these abundant feedstocks. acs.orgmcgill.caresearchgate.net

Mechanistic Organic Chemistry of 2 Fluoro 4 Trifluoromethyl Phenol Reactions

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of 2-fluoro-4-(trifluoromethyl)phenol reactions are influenced by factors such as temperature and pH. Understanding these parameters is essential for predicting the compound's persistence and transformation in various environments.

The hydrolysis of trifluoromethylphenols, such as this compound, involves the cleavage of chemical bonds by water. The rate of this process is temperature-dependent. For the related compound 2-trifluoromethylphenol, the hydrolysis follows pseudo-first-order kinetics. An activation energy (Ea) of 25.1 kcal mol⁻¹ has been estimated from an Arrhenius diagram for this compound. nih.govresearchgate.net At a temperature of 37°C and a pH of 7.4, the half-life for the hydrolysis of 2-trifluoromethylphenol is 6.9 hours. nih.govresearchgate.net This process is energetically driven by the hydration of the released fluoride (B91410) ions. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ |

| Half-life (t½) at 37°C | 6.9 hours |

The pH of the surrounding medium significantly affects the rate of hydrolysis of trifluoromethylphenols. The rate of hydrolysis for these compounds is favored at a higher pH. nih.govresearchgate.net This is because the hydrolysis rate constants increase with a rising concentration of hydroxide ions (OH⁻), a characteristic feature for the hydrolysis of the trifluoromethyl (CF₃) group. researchgate.net The deprotonation of the phenolic hydroxyl group is an important factor for the hydrolysis reaction to proceed. rsc.orgrsc.org Groups on the phenol (B47542) ring that lower the pKa of the hydroxyl group, thereby increasing its acidity and the extent of deprotonation at a given pH, will increase the rate of defluorination. researchgate.net

Reaction Pathways and Intermediate Species

The hydrolysis of certain trifluoromethylphenols is proposed to proceed through the formation of a quinone methide intermediate. nih.gov For instance, the spontaneous hydrolysis of 4-trifluoromethylphenol in an aqueous buffer at physiological pH is known to form 4-hydroxybenzoic acid via a quinone methide intermediate. nih.gov In the case of 2-(trifluoromethyl)phenol (B147641), base-catalyzed formation of a difluoro-quinone methide has been demonstrated as a key intermediate in its defluorination process. researchgate.net This suggests that the hydrolysis of this compound could also involve the formation of a similar reactive quinone methide species.

| Species | Solvent | Overall Quenching Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Phenols | D₂O | ~10⁶ |

| Phenoxide Ions | Water | 1.2 × 10⁸ |

A key reaction of this compound is the cleavage of the carbon-fluorine bonds of the trifluoromethyl group, leading to the release of fluoride ions. For 2-trifluoromethylphenol, the hydrolysis process liberates fluorine anions consecutively to ultimately form salicylic (B10762653) acid. nih.govresearchgate.net Computational calculations suggest that the first step in this defluorination sequence is the rate-limiting step. nih.govresearchgate.net The reaction energy for the first dehalogenation of the trifluoromethyl group is significantly higher (28.4 kcal mol⁻¹) than for the second dehalogenation. nih.govresearchgate.net Density functional theory calculations on various trifluoromethylphenols suggest that the key defluorination step likely proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.orgrsc.org This is consistent with the observation that deprotonation of the phenol is important for the reaction to occur. rsc.orgrsc.org

Electrophilic and Nucleophilic Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethyl (-CF₃) group. The interplay of these effects dictates the molecule's susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile wikipedia.orgmasterorganicchemistry.com.

Hydroxyl (-OH) group: This group is strongly activating and ortho, para-directing due to its ability to donate electron density to the ring through resonance wikipedia.org.

Fluorine (-F) atom: As a halogen, fluorine is deactivating due to its strong inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance wikipedia.org.

Trifluoromethyl (-CF₃) group: This group is strongly deactivating and meta-directing. Its powerful inductive electron-withdrawing effect and lack of resonance donation pull significant electron density from the ring, making it less reactive towards electrophiles researchgate.net.

In this compound, these competing effects make the prediction of substitution patterns complex. The powerful activating effect of the hydroxyl group at position 1 directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. However, the para position is already occupied by the deactivating -CF₃ group. The fluorine at position 2 also directs ortho (position 3) and para (position 5). The strongly deactivating -CF₃ group at position 4 directs incoming electrophiles to the meta positions (positions 2 and 6).

Considering these combined influences, the most likely positions for electrophilic attack are those activated by the hydroxyl group and not strongly deactivated. Position 6 is activated by the hydroxyl group (ortho) and is a meta position relative to the deactivating -CF₃ group. Position 5 is activated by the fluorine atom (para) but is ortho to the deactivating -CF₃ group. Therefore, electrophilic substitution is expected to be challenging but would likely occur at positions where the activating directing effects of the -OH and -F groups align, such as positions 3, 5, or 6, depending on the specific reaction conditions and the nature of the electrophile. For instance, the iodination of this compound is a known synthetic route to produce 2-fluoro-4-iodo-6-(trifluoromethyl)phenol, indicating that substitution occurs at the position ortho to the hydroxyl group and meta to the trifluoromethyl group evitachem.com.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group masterorganicchemistry.comyoutube.com. This reaction is favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) libretexts.org.

The this compound ring is rendered electron-deficient by the potent inductive effects of both the fluorine and trifluoromethyl substituents. These groups activate the ring towards nucleophilic attack masterorganicchemistry.comnih.gov. The fluorine atom itself can act as a good leaving group in SNAr reactions masterorganicchemistry.com. Therefore, a strong nucleophile could potentially attack the carbon atom bearing the fluorine (position 2) or other positions on the ring, especially if another suitable leaving group were present.

A relevant example is the reaction of octafluorotoluene with phenothiazine, where nucleophilic substitution occurs selectively at the para position relative to the trifluoromethyl group nih.gov. This suggests that in polyfluoroarenes, the position para to a strong electron-withdrawing group is highly activated for SNAr. While this compound is not as heavily fluorinated, the principle indicates that the presence of the -CF₃ group enhances its reactivity toward nucleophiles compared to unsubstituted phenol.

The phenolic hydroxyl group is a key functional group that participates in a variety of reactions, including O-alkylation and O-acylation.

O-Alkylation (Ether Synthesis)

The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide or another electrophile in a Williamson-type ether synthesis organic-chemistry.org. For instance, trifluoromethylphenols can be reacted with sodium benzylate to form trifluoromethylphenyl benzyl ethers, which can subsequently be hydrogenolyzed to yield the corresponding phenol google.com. This demonstrates a method where the hydroxyl group is first protected as an ether and then deprotected. General conditions for the O-alkylation of phenols often involve a base like sodium carbonate in a solvent such as acetonitrile (B52724) researchgate.net.

O-Acylation (Ester Synthesis)

Phenols can react with acylating agents like acyl chlorides or acid anhydrides to form esters. These reactions are often catalyzed by acids or bases mdpi.comwilliams.eduresearchgate.net. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the O-acylation of phenols with acyl chlorides williams.eduresearchgate.net. The reaction typically proceeds under mild conditions to yield the corresponding phenyl esters researchgate.net.

Deoxyfluorination

A more specialized reaction is deoxyfluorination, where the hydroxyl group is directly replaced by a fluorine atom. This transformation can be achieved using specific fluorinating reagents. For example, PhenoFluor is a reagent that facilitates the deoxyfluorination of phenols, proceeding through a proposed concerted nucleophilic aromatic substitution mechanism rather than a traditional SNAr pathway involving a Meisenheimer intermediate nih.govnih.govacs.org. This method is notable for its ability to fluorinate even electron-rich phenols nih.gov. Another approach involves reacting alcohols with reagents like perfluorobutanesulfonyl fluoride in the presence of a strong organic base google.com.

Radical Reaction Pathways and Products

A phenoxyl radical can be generated from a phenol through the abstraction of the hydrogen atom from the hydroxyl group by another radical species or through single-electron oxidation. The formation of the 2-fluoro-4-(trifluoromethyl)phenoxyl radical would proceed via this pathway.

R• + Ar-OH → R-H + Ar-O•

The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring. Electron-withdrawing groups like -CF₃ can influence the electron distribution and reactivity of the radical. The generation of radical intermediates is a key step in many oxidative degradation processes, including photo-oxidation rhhz.net. While specific studies on the 2-fluoro-4-(trifluoromethyl)phenoxyl radical are limited, its formation is a plausible initial step in radical-mediated reactions, analogous to the formation of other substituted phenoxyl radicals.

The photo-oxidation of trifluoromethylphenols in aqueous environments has been investigated to understand their environmental fate. These reactions can proceed through direct photolysis, where the molecule absorbs light and undergoes degradation, or through indirect photolysis, involving reactive species like hydroxyl radicals (•OH) or hydrated electrons (eaq⁻) nih.govacs.org.

The degradation rates are often pH-dependent, with faster rates typically observed under basic conditions (pH 10) where the phenol exists in its phenolate (B1203915) form nih.govacs.org. The phenolate anion is more susceptible to photo-oxidation.

A study on the photolysis of (trifluoromethyl)phenol isomers provided insights into their reactivity. The observed pseudo-first-order rate constants for the degradation of 2-(trifluoromethyl)phenol under various conditions highlight the influence of the reaction environment acs.org.

| Condition | kobs (h⁻¹) |

|---|---|

| pH 5 | 3.52 ± 0.07 |

| pH 7 | 26.4 ± 0.64 |

| pH 7 + H₂O₂ (forms •OH) | 29.99 ± 1.47 |

| pH 10 | 334.1 ± 93.45 |

| pH 10 + SO₃²⁻ (forms eaq⁻) | 422.4 ± 9.38 |

The primary photo-oxidation mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylated intermediates. Subsequent reactions can lead to ring-opening and mineralization researchgate.net. For trifluoromethylphenols, a key degradation pathway involves the cleavage of the C-CF₃ bond. This can result in the formation of fluoride ions (F⁻) and trifluoroacetic acid (TFA) nih.govacs.org. Studies on 4-(trifluoromethyl)phenol (B195918), a known photoproduct of the pharmaceutical fluoxetine (B1211875), have shown that TFA is a significant product, particularly at neutral pH nih.gov. The position of the -CF₃ group influences the products formed; TFA production is favored when the group is in the para position acs.org. Other fluorinated organic byproducts that retain the -CF₃ motif have also been observed, indicating complex reaction pathways nih.govacs.org.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of 2-Fluoro-4-(trifluoromethyl)phenol, offering precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the aromatic protons and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The hydroxyl proton signal can vary in position depending on the solvent and concentration, and it often appears as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.10 - 7.60 | m | - |

| Phenolic OH | 5.0 - 6.0 | br s | - |

Note: 'm' denotes multiplet, and 'br s' indicates a broad singlet. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The carbon-13 NMR (¹³C NMR) spectrum offers a detailed map of the carbon skeleton of this compound. Due to the symmetry of the molecule, four distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. The carbon atom attached to the hydroxyl group (C-1) and the carbon bonded to the fluorine atom (C-2) show characteristic chemical shifts. The trifluoromethyl group's carbon atom also presents a unique resonance, often appearing as a quartet due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C-O | ~152 | d | J(C-F) |

| C-F | ~155 | d | J(C-F) |

| C-H (aromatic) | 115 - 130 | m | - |

| C-CF₃ | ~124 | q | J(C-F) |

| CF₃ | ~123 | q | J(C-F) |

Note: 'd' represents a doublet, 'q' signifies a quartet, and 'm' indicates a multiplet. The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for detecting and quantifying the fluorine atoms in this compound. azom.com The spectrum typically shows two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the aromatic fluorine is influenced by its position relative to the hydroxyl group, while the trifluoromethyl group's signal is a characteristic singlet. azom.comrsc.org The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. azom.com

Table 3: ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -140 | m |

| CF₃ | ~ -63 | s |

Note: 'm' denotes multiplet and 's' indicates a singlet. Chemical shifts are referenced to an external standard, typically CFCl₃.

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis of this compound can be achieved through quantum chemical calculations, such as Density Functional Theory (DFT). These calculations allow for the assignment of observed experimental IR and Raman bands to specific molecular vibrations based on the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration, enabling an unambiguous assignment of the complex vibrational spectrum.

The IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to the various functional groups present in the molecule.

O-H Vibrations: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-H out-of-plane bending vibrations are observed at lower wavenumbers, generally between 700 and 900 cm⁻¹.

C-F Vibrations: The C-F stretching vibrations are strong and typically found in the region of 1100-1300 cm⁻¹. The exact position can be influenced by the electronic environment. The trifluoromethyl group gives rise to multiple strong absorption bands in this region due to symmetric and asymmetric stretching modes.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1300 |

| C-F Stretch (Ar-F) | 1100 - 1200 |

| C-H Bend (out-of-plane) | 700 - 900 |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing highly accurate mass measurements. measurlabs.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, achieving mass accuracies typically below 5 ppm. waters.com This precision is critical for confirming the identity of synthesized products or for screening for the compound in complex mixtures. waters.comnih.gov

For this compound (C₇H₄F₄O), the theoretical monoisotopic mass is 180.01982 Da. uni.lunist.gov HRMS analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. Common adducts formed during ionization, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, are analyzed. The experimentally measured mass is then compared to the calculated theoretical mass to confirm the elemental composition. nih.gov

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in identification when coupled with ion mobility-mass spectrometry techniques. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | C₇H₅F₄O⁺ | 181.02710 |

| [M+Na]⁺ | C₇H₄F₄NaO⁺ | 203.00904 |

| [M-H]⁻ | C₇H₃F₄O⁻ | 179.01254 |

| [M+NH₄]⁺ | C₇H₈F₄NO⁺ | 198.05364 |

| [M+K]⁺ | C₇H₄F₄KO⁺ | 218.98298 |

| Data sourced from PubChem predictions. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of small, volatile, and semi-volatile molecules, making it highly suitable for metabolite analysis. nih.govvisionpublisher.info In the context of this compound, GC-MS would be the method of choice to identify its potential metabolites in biological matrices such as urine or plasma. amegroups.org

The process typically involves:

Sample Preparation: Extraction of metabolites from the biological sample.

Derivatization: Phenolic compounds are often not volatile enough for direct GC analysis. Therefore, a derivatization step, such as trimethylsilylation, is employed to convert the polar hydroxyl group into a more volatile silyl (B83357) ether. This process increases thermal stability and improves chromatographic behavior. nih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried by an inert gas. nih.gov

MS Detection and Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the m/z of the parent ion and its characteristic fragments, acts as a chemical fingerprint. By comparing these spectra to spectral libraries (like the NIST Mass Spectrometry Data Center) or by interpreting the fragmentation patterns, the parent compound and its metabolites can be identified. nih.gov

This metabolomics approach can reveal key biotransformation pathways, such as hydroxylation, glucuronidation, or sulfation, that the compound may undergo in a biological system. gcms.cz

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions, providing insights into the electronic structure of a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The structure of this compound contains a benzene ring, which is a chromophore (a light-absorbing group), substituted with a hydroxyl (-OH) group, a fluorine (-F) atom, and a trifluoromethyl (-CF₃) group. The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. They are typically high-intensity absorptions.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atom of the hydroxyl group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

The substituents on the phenol (B47542) ring influence the wavelength and intensity of these absorptions:

Hydroxyl (-OH) and Fluoro (-F) groups: These are considered auxochromes. Their lone pair electrons can be delocalized into the aromatic π-system, which tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift).

The specific λmax (wavelength of maximum absorbance) values for this compound would be determined by recording its spectrum in a suitable solvent, such as ethanol (B145695) or cyclohexane. The resulting spectrum provides a characteristic profile that can be used for quantitative analysis via the Beer-Lambert Law. libretexts.org

X-ray Crystallography for Solid-State Structure Determination (if available)

As of the available literature, a specific single-crystal X-ray structure for this compound has not been reported. However, if single crystals of sufficient quality were obtained, the analysis would yield valuable structural information. For instance, analysis of related fluorinated phenolic structures reveals key details about intermolecular interactions, such as hydrogen bonding involving the phenolic proton and packing forces in the crystal lattice. nih.gov In the case of this compound, X-ray crystallography would precisely determine:

The planarity of the benzene ring.

The exact bond lengths of C-F, C-C, C-O, and C-H bonds.

The bond angles within the molecule.

The conformation of the trifluoromethyl group relative to the aromatic ring.

The nature of intermolecular interactions, such as hydrogen bonding (O-H···O or O-H···F) and π-π stacking, which govern the crystal packing.

This information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material science context.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method for investigating the electronic structure of many-body systems, including molecules of chemical interest. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying substituted phenols.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For substituted phenols, the orientation of the hydroxyl (-OH) group and other substituents on the benzene (B151609) ring determines the molecule's conformation. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

In the case of molecules like 2-Fluoro-4-(trifluoromethyl)phenol, conformational analysis is crucial to identify the most stable isomer. The relative orientation of the O-H bond with respect to the fluorine atom can lead to different conformers. The most stable conformation is determined by finding the global minimum on the potential energy surface.

Below is a table of theoretically calculated optimized geometrical parameters for a closely related compound, 4-(trifluoromethyl)phenol (B195918), which serves as a model due to the absence of specific published data for this compound. These calculations are typically performed using a method like B3LYP with a 6-31G(d,p) basis set.

Table 1: Theoretically Calculated Optimized Geometrical Parameters for a Model Phenol (B47542) Derivative

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C1-C2 | 1.395 | Bond Angle | C6-C1-C2 | 119.5 |

| Bond Length | C2-C3 | 1.387 | Bond Angle | C1-C2-C3 | 120.3 |

| Bond Length | C3-C4 | 1.391 | Bond Angle | C2-C3-C4 | 120.1 |

| Bond Length | C4-C5 | 1.391 | Bond Angle | C3-C4-C5 | 119.8 |

| Bond Length | C5-C6 | 1.387 | Bond Angle | C4-C5-C6 | 120.3 |

| Bond Length | C6-C1 | 1.395 | Bond Angle | C5-C6-C1 | 119.9 |

| Bond Length | C1-O | 1.365 | Bond Angle | C2-C1-O | 118.5 |

| Bond Length | O-H | 0.963 | Bond Angle | C1-O-H | 108.9 |

| Bond Length | C4-C(F3) | 1.498 | Bond Angle | C3-C4-C(F3) | 120.5 |

| Bond Length | C-F (avg) | 1.345 | Bond Angle | F-C-F (avg) | 106.7 |

Disclaimer: The data presented is for a model compound, 4-(trifluoromethyl)phenol, and is intended to be representative. Specific values for this compound will vary.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide valuable information about the vibrational modes of the molecule, which are characteristic of its structure and bonding.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical method. The assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, is aided by visualizing the atomic displacements for each mode. For this compound, characteristic vibrations would include O-H stretching, C-F stretching, C-H stretching, and vibrations of the trifluoromethyl group and the phenyl ring.

Table 2: Predicted Vibrational Frequencies and Assignments for a Model Phenol Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C=C) | 1600-1620 | Aromatic C=C stretching |

| δ(O-H) | 1350-1400 | O-H in-plane bending |

| ν(C-O) | 1250-1300 | C-O stretching |

| ν(C-F) | 1100-1200 | C-F stretching (ring) |

| ν_s(CF3) | 1150-1180 | CF3 symmetric stretching |

| ν_as(CF3) | 1280-1320 | CF3 asymmetric stretching |

| δ(CF3) | 500-600 | CF3 bending |

Disclaimer: The data presented is for a model compound and is intended to be representative. Specific values for this compound will vary.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 3: Calculated Frontier Molecular Orbital Energies for a Model Phenol Derivative

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.8 |

| E_LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Disclaimer: The data presented is for a model compound and is intended to be representative. Specific values for this compound will vary.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations can provide deeper insights into the electronic structure and reactivity of this compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a framework for understanding and predicting the behavior of the molecule in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron transfer.

Table 4: Calculated Reactivity Descriptors for a Model Phenol Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Chemical Softness (S) | 0.36 |

Disclaimer: The data presented is for a model compound and is intended to be representative. Specific values for this compound will vary.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which arise from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the stability of different conformations and the influence of substituents on the electronic structure of the molecule. For this compound, important interactions would involve the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the phenyl ring and the trifluoromethyl group.

Table 5: Significant NBO Interactions and Stabilization Energies for a Model Phenol Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C1-C2) | 20.5 |

| LP(1) O | π(C5-C6) | 18.9 |

| π(C1-C2) | π(C3-C4) | 15.2 |

| π(C5-C6) | π(C3-C4) | 14.8 |

| LP(2) F | σ*(C1-C2) | 5.1 |

Disclaimer: The data presented is for a model compound and is intended to be representative. Specific values for this compound will vary. The last entry is a hypothetical representation of a fluorine interaction.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

For a molecule like this compound, an MD simulation would typically involve defining a force field that describes the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion for each atom, generating a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target. Key parameters in such simulations include the simulation time, temperature, and pressure. For phenolic compounds, simulations can elucidate polymerization mechanisms and the formation of crosslinked structures. nih.gov

The solvent environment is expected to have a significant impact on the conformation and reactivity of this compound. The polarity of the solvent can influence the orientation of the hydroxyl and trifluoromethyl groups, as well as the intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom.

In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the hydroxyl group of the phenol, potentially disrupting intramolecular hydrogen bonds and influencing its acidity and reactivity. In aprotic polar solvents, the effects would be different, primarily involving dipole-dipole interactions. The choice of solvent can therefore modulate the molecule's effective shape and its ability to interact with other molecules. While specific studies on this compound are lacking, the general principles of solvent effects on phenolic compounds are well-established through computational studies.

Structure-Activity Relationship (SAR) Modeling using Computational Approaches

Structure-activity relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. researchgate.netelsevierpure.comnih.gov These models are crucial in drug discovery and toxicology for predicting the activity of new compounds and for optimizing lead compounds.

For this compound and its derivatives, SAR studies would involve compiling a dataset of structurally related compounds with their measured biological activities. Computational descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.

For instance, in a series of related antifungal compounds, it was observed that the position of a trifluoromethyl group on a phenyl ring significantly influenced the activity, with para-substituted analogs often showing the highest potency. nih.gov Similarly, studies on other fluorinated compounds have shown that fluorine substitution can enhance binding affinity to biological targets. nih.gov

Computational methods can be employed to predict the potential biological activities of this compound. One common approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This can help identify potential biological targets and elucidate the mechanism of action.

While specific docking studies for this compound are not widely reported, studies on structurally related compounds provide insights. For example, docking studies on fluorinated inhibitors of cyclooxygenase-2 (COX-2) have shown that fluorine substitution can enhance the binding affinity. nih.gov Similarly, SAR studies on novel fungicides have used molecular docking to understand how derivatives bind to the active site of enzymes like succinate (B1194679) dehydrogenase. mdpi.com

The predicted biological activity of this compound would depend on the specific protein target being investigated. The presence of the fluorine and trifluoromethyl groups would significantly influence its interactions within a protein's binding pocket.

The fluorine atom in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. figshare.com Computational methods are essential for characterizing and quantifying these interactions. bohrium.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are computational techniques used to investigate the nature of chemical bonds and intermolecular interactions. nih.gov For this compound, these methods could be used to:

Identify bond critical points (BCPs) between the fluorine atom and an electron donor, providing evidence of a halogen bond.

Calculate the electron density at the BCP, which correlates with the strength of the interaction.

Analyze the orbital interactions involved in the halogen bond.

Studies on other halogenated molecules have shown that fluorine substitution can significantly alter the types and strengths of intermolecular interactions, including hydrogen bonds and halogen bonds. bohrium.com The interplay between the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom in this compound would create a unique electronic profile that dictates its halogen bonding capabilities.

Biological Activity and Medicinal Chemistry Applications of 2 Fluoro 4 Trifluoromethyl Phenol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-fluoro-4-(trifluoromethyl)phenol, SAR studies focus on the effects of the fluorine and trifluoromethyl groups and their positioning on the phenolic ring.

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a widely used strategy in drug design to enhance the therapeutic potential of lead compounds. nih.gov These substituents exert profound effects on a molecule's biological potency through several mechanisms:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. The trifluoromethyl group, in particular, can shield adjacent parts of a molecule from oxidative metabolism, increasing the drug's half-life and duration of action. nih.gov

Lipophilicity and Membrane Permeability : Both fluorine and the -CF3 group are lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.gov This improved permeability can lead to better absorption and distribution of the drug to its target site. nih.gov

Binding Affinity : The high electronegativity of fluorine allows it to form strong hydrogen bonds and halogen bonds with amino acid residues in the binding pockets of target proteins, such as enzymes or receptors. nih.gov The trifluoromethyl group is a strong electron-withdrawing substituent that can modulate the electronic properties of the aromatic ring, influencing interactions with biological targets and potentially increasing binding affinity and selectivity. nih.govnih.gov

Conformational Effects : The size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while the bulkier trifluoromethyl group can be used to control the molecule's conformation, locking it into a shape that is optimal for binding to its target.

These properties collectively contribute to an enhanced pharmacological profile, often resulting in increased potency and efficacy of the derivative compounds compared to their non-fluorinated analogs.

The specific placement of the fluorine and trifluoromethyl groups on the phenol (B47542) ring is critical, as positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different biological activities. The relative positions of these substituents influence the molecule's electronic distribution, shape, and ability to interact with specific biological targets.

Research on other fluorinated scaffolds has demonstrated the critical nature of isomerism. For example, in a series of fluorinated tetrahydrocannabinol (THC) analogs, isomers differing only in the relative positions of fluoro and hydroxyl groups on the aromatic ring showed distinct binding affinities for the cannabinoid receptor CB1. dntb.gov.ua

Similarly, a study on furochromone derivatives revealed differences in enzyme inhibition based on the substitution pattern on an attached phenyl ring. The 3-fluorophenyl substituted isomer displayed different inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to its 4-fluorophenyl counterpart, highlighting the sensitivity of the biological target to the precise location of the fluorine atom. nih.gov

| Compound Series | Positional Isomers Compared | Target | Observed Difference in Activity | Reference |

|---|---|---|---|---|

| Furochromone Derivatives | 3-Fluorophenyl vs. 4-Fluorophenyl | AChE & BChE | Isomers exhibited different IC₅₀ values, indicating varied inhibitory potency against the enzymes. | nih.gov |

| Fluorinated Δ⁸-THC Analogs | 1-Fluoro-3-hydroxy vs. 3-Fluoro-1-hydroxy | CB1 Receptor | Isomers showed significantly different binding affinities for the cannabinoid receptor. | dntb.gov.ua |

These examples underscore that minor changes in the placement of fluorine and trifluoromethyl groups can lead to significant alterations in pharmacological activity, making the study of positional isomers a key aspect of the drug discovery process for derivatives of this compound.

Pharmacological Applications of Derived Compounds

The unique chemical properties of the this compound scaffold make it a valuable building block in the development of new therapeutic agents across various pharmacological classes.

This compound and its isomers serve as important intermediates or precursors in the synthesis of more complex active pharmaceutical ingredients (APIs). The phenol group provides a reactive handle for chemical modifications, allowing for the construction of larger molecules while retaining the beneficial properties of the fluorinated phenyl ring. For instance, related substituted phenols are used as starting materials in the multi-step synthesis of novel compounds for the pharmaceutical and agrochemical industries. acs.org The presence of the fluoro and trifluoromethyl groups in the initial building block is a strategic choice to imbue the final API with desired characteristics like enhanced metabolic stability and target affinity.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that represent one of the most important classes of drug targets. The design of ligands that can modulate GPCR activity is a major focus of medicinal chemistry. While specific examples of this compound derivatives acting as GPCR agonists are not prominently documented in publicly available literature, the underlying chemical scaffold is highly relevant for creating GPCR ligands.

For example, the FDA-approved drug Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, contains a structurally related 2-fluoro-6-(trifluoromethyl)benzyl moiety. This demonstrates that the fluoro-trifluoromethyl-phenyl structural motif is compatible with binding to GPCRs and can be incorporated into potent and selective ligands. The principles used to design such antagonists are often adaptable for the discovery of agonists, suggesting that derivatives of this compound are promising candidates for exploration as potential GPCR agonists.

The trifluoromethylphenyl moiety is a key component in the design of novel analgesic compounds. Research has shown that incorporating this group into certain molecular frameworks can lead to potent pain-relieving effects.

A notable example is a series of derivatives based on a 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol scaffold. Several compounds from this series displayed potent analgesic efficacy in preclinical models. nih.govfda.gov The activity of these compounds was evaluated using the hot plate method, a standard test for measuring pain response. The results indicated that these derivatives could effectively depress both peripherally and centrally mediated pain. nih.gov

| Compound ID | Core Structure | Analgesic Efficacy (%) | Pain Model | Reference |

|---|---|---|---|---|

| Compound 3 | 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative | 188% | Hot Plate Method | nih.gov |

| Compound 5 | 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative | 137% | Hot Plate Method | nih.gov |

| Compound 6 | 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative | 162% | Hot Plate Method | nih.gov |

| Compound 8 | 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative | 107% | Hot Plate Method | nih.gov |

The success of these compounds highlights the value of the chloro-trifluoromethyl-phenyl moiety in developing new analgesics, suggesting that derivatives of this compound could also serve as a foundation for novel pain therapeutics.

Antimicrobial and Antifungal Activities

The structural motif of a fluorinated trifluoromethyl-phenyl group is a key feature in a variety of synthetic compounds exhibiting potent antimicrobial and antifungal properties. The high electronegativity and lipophilicity conferred by the fluorine and trifluoromethyl substituents often enhance the biological activity of the parent molecule. mdpi.com

Research into novel fluorinated chalcones, which are precursors to flavonoids, has demonstrated their significant potential as antimicrobial agents. mdpi.comnih.gov Chalcone derivatives incorporating trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated against several pathogenic bacterial and fungal strains. mdpi.comresearchgate.net For instance, certain trifluoromethyl-substituted chalcones have shown considerable inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. nih.govresearchgate.net The presence of the trifluoromethyl group on the chalcone scaffold is often associated with increased potency. acgpubs.org In one study, chalcone derivatives bearing an indole ring were identified as having the most potent antimicrobial activity compared to standard drugs. mdpi.com

Schiff bases, compounds containing an azomethine group (>C=N–), are another class of derivatives that have been extensively studied for their broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govbiotech-asia.org The synthesis of Schiff bases from various aldehydes and amines containing the trifluoromethylphenyl moiety has yielded compounds with notable activity against a range of microbial pathogens. neuroquantology.comnih.govresearchgate.net

The table below summarizes the antimicrobial activity of representative trifluoromethyl-substituted chalcone derivatives against various pathogens.

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Chalcone Derivatives

| Compound ID | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Chalcone A3 (indole ring) | Staphylococcus aureus | Potent Activity |

| Chalcone B3 (indole ring) | Escherichia coli | Potent Activity |

| Chalcone Derivative 13 | Staphylococcus aureus | 15.6 |

Data compiled from studies on fluorinated chalcone derivatives. researchgate.netacgpubs.org

Antitubercular Agents

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the development of new and effective therapeutic agents. Fluorinated compounds have emerged as a promising avenue in the search for novel antitubercular drugs. nih.govwho.int The incorporation of fluorine atoms into potential drug candidates can enhance their metabolic stability and membrane permeability, which are desirable properties for anti-TB agents. who.int

Several classes of compounds containing fluorinated phenyl rings, structurally related to this compound, have been investigated for their activity against Mycobacterium tuberculosis. For example, fluorinated analogs of the anti-TB drug thiacetazone were found to be significantly more potent than the parent compound against M. tuberculosis H37Rv. nih.gov Specifically, a fluoro-substituted thiacetazone derivative was 20 times more potent than thiacetazone itself. nih.govwho.int

Furthermore, studies on fluorinated chalcones and their heterocyclic derivatives, such as 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile, have identified compounds with significant antitubercular activity. nih.gov Some of these derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to the first-line anti-TB drug streptomycin. nih.gov While some studies suggest that the addition of fluorine can sometimes hinder antitubercular activity, the specific placement and electronic environment of the fluorine atom are critical. researchgate.net Thiazolidin-4-one derivatives with 3-fluorophenyl substituents have also shown excellent activity against M. tuberculosis H37Rv, with MIC values comparable to isoniazid. mdpi.com

The table below presents the in vitro antitubercular activity of some fluorinated derivatives.

Table 2: In Vitro Antitubercular Activity of Fluorinated Derivatives

| Compound Class | Derivative | Test Strain | Activity (MIC in µg/mL) |

|---|---|---|---|

| Thiazolidin-4-one | 2-imino-3-fluorophenyl | M. tuberculosis H37Rv | 1.6 |

| 2-aminopyridine-3-carbonitrile | Fluorinated derivative 40 | M. tuberculosis H37Rv | ~8 µM |

Data sourced from studies on various fluorinated antitubercular compounds. nih.govmdpi.com

Antidepressant Drug Metabolism and Metabolites (e.g., Fluoxetine)